molecular formula C8H10ClNO2 B8750333 (4-Amino-5-chloro-2-methoxyphenyl)methanol

(4-Amino-5-chloro-2-methoxyphenyl)methanol

Cat. No. B8750333
M. Wt: 187.62 g/mol
InChI Key: WGDQZIDPBGIQGY-UHFFFAOYSA-N
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Description

(4-Amino-5-chloro-2-methoxyphenyl)methanol is a useful research compound. Its molecular formula is C8H10ClNO2 and its molecular weight is 187.62 g/mol. The purity is usually 95%.
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properties

Product Name

(4-Amino-5-chloro-2-methoxyphenyl)methanol

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

(4-amino-5-chloro-2-methoxyphenyl)methanol

InChI

InChI=1S/C8H10ClNO2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3,11H,4,10H2,1H3

InChI Key

WGDQZIDPBGIQGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CO)Cl)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of lithium aluminium hydride (0.96 g, 0.025 mol) in tetrahydrofuran (100 mL) was added dropwise at room temperature a solution of ethyl 4-amino-5-chloro-2-methoxybenzoate (intermediate 37; 4.4 g, 0.019 mol) in tetrahydrofuran (25 mL). Then the mixture was refluxed for 2 hours. The excess of hydride was destroyed by successive addition of 1 ml of water, 1 ml of 4N NaOH solution and 2 ml of water, filtered through celite and washed with ethyl acetate. The organic solvent was reduced and hexane was added. The mixture was cooled at 0° C. during 1 hour and then the precipitate was filtrated and washed with hexane. The title compound was obtained as a pale yellow solid (80%) which was used in the next step without further purification.
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
80%

Synthesis routes and methods II

Procedure details

To a suspension of lithium aluminum hydride (25.0 g, 116 mmol) in tetrahydrofuran (150 mL), 4-amino-5-chloro-2-methoxybenzoic acid (5 g, 28.0 mmol) was added in portions under ice-water cooling and the mixture was heated under reflux for 5 hours. Under ice-water cooling, a saturated aqueous solution of Rochelle salt was added to stop the reaction and the reaction mixture was extracted with ethyl acetate. The organic layer was washed with a saturated aqueous solution of Rochelle salt and a saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The solid obtained was washed with a mixed solvent of hexane-ethyl acetate (4:1), collected by filtration, and dried under reduced pressure to obtain 4-amino-5-chloro-2-methoxybenzyl alcohol (11.8 g)
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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